molecular formula C23H24N4O3S B2843322 N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946358-77-6

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No. B2843322
CAS RN: 946358-77-6
M. Wt: 436.53
InChI Key: FOIFHVROCYLPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Histamine H4 Receptor Agonism

One study focused on the design of potent agonists for the human histamine H4 receptor, a target implicated in inflammatory responses. Researchers modified the guanidine group in a related compound to increase selectivity for the H4 receptor, resulting in compounds with significant potency and selectivity, highlighting the potential of this chemical framework in therapeutic applications related to histamine receptor modulation (Igel et al., 2009).

Catalysis and Chemical Synthesis

Another study described the use of an acetamide derivative bearing imidazole rings in the synthesis of manganese(II) complexes. These complexes were evaluated as catalysts for alkene epoxidation with hydrogen peroxide, demonstrating their utility in facilitating environmentally friendly oxidation reactions with potential applications in industrial chemistry (Serafimidou et al., 2008).

Anticonvulsant Activity

Research into the anticonvulsant properties of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives revealed that certain compounds exhibited significant activity against seizures induced by maximal electroshock. This study showcases the potential of imidazole-containing compounds in the development of new anticonvulsant medications (Aktürk et al., 2002).

Coordination Complexes and Antioxidant Activity

Researchers synthesized pyrazole-acetamide derivatives and their coordination complexes with cobalt(II) and copper(II). These complexes were characterized and evaluated for their antioxidant activity, showing significant potential. The study highlights the versatility of imidazole-containing compounds in forming metal complexes with possible applications in medicinal chemistry (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-18-7-9-19(10-8-18)31(29,30)22-15-27(21-6-3-2-5-20(21)22)16-23(28)25-11-4-13-26-14-12-24-17-26/h2-3,5-10,12,14-15,17H,4,11,13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIFHVROCYLPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

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